22Z-Paricalcitol is a synthetic analog of calcitriol, which is the active form of vitamin D. It is primarily used in the management of secondary hyperparathyroidism associated with chronic kidney disease, particularly in patients undergoing dialysis. The compound is classified as a vitamin D receptor activator and plays a crucial role in regulating calcium and phosphorus levels in the body.
22Z-Paricalcitol is derived from vitamin D3 and is synthesized through various chemical methods. It mimics the biological activity of natural vitamin D by binding to the vitamin D receptor, influencing gene expression related to calcium and phosphate metabolism.
The synthesis of 22Z-Paricalcitol involves several steps that can include regioselective ozonization and stereoselective synthesis techniques. The following methods are commonly employed:
The synthesis typically requires careful control of reaction conditions to ensure high yields and purity. Techniques such as chromatography may be employed to isolate the final product from reaction mixtures.
The molecular formula for 22Z-Paricalcitol is . Its structural representation highlights specific functional groups that are essential for its biological activity:
22Z-Paricalcitol undergoes various chemical reactions that are crucial for its function:
The metabolic pathways include:
The mechanism by which 22Z-Paricalcitol exerts its effects involves:
Clinical studies have shown significant reductions in parathyroid hormone levels following treatment with 22Z-Paricalcitol, demonstrating its efficacy in managing secondary hyperparathyroidism.
Physical Properties:
Chemical Properties:
Studies have indicated varying pharmacokinetic profiles based on administration routes (oral vs. intravenous), with bioavailability rates around 75% for oral forms .
Scientific Uses:
22Z-Paricalcitol is primarily used in clinical settings for:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: